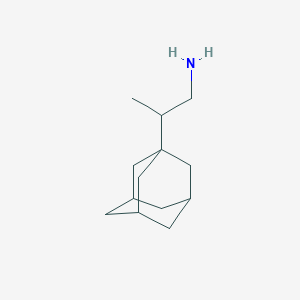

2-(Adamantan-1-yl)propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Adamantan-1-yl)propan-1-amine is a compound that features an adamantane structure, which is a tricyclic hydrocarbon with a diamond-like framework. This compound is of interest due to its unique structural properties, which impart significant stability and rigidity. The adamantane moiety is known for enhancing the lipophilicity and conformational rigidity of molecules, making it a valuable component in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Adamantan-1-yl)propan-1-amine typically involves the reaction of adamantanone with appropriate amine precursors. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce the desired amine derivative . Another method includes the reaction of trans-2-(adamantan-1-yl)-3-methylaziridine with di-tert-butyl dicarbonate in the presence of triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Adamantyl amines participate in reactions typical of primary amines, influenced by the steric bulk of the adamantane core. Key reaction categories include:

-

Oxidation :

-

Converts amines to ketones or carboxylic acids.

-

Example: Oxidation of 1-(1-adamantyl)propan-1-amine could yield 1-(1-adamantyl)propan-1-one, though specific data is limited.

-

-

Reduction :

-

Substitution :

-

Condensation :

-

Formation of imines or enamines with carbonyl compounds.

-

Example: Reaction with aldehydes/ketones under acidic or basic conditions.

-

Reagents and Conditions

Major Products

| Reaction Type | Products | Key Features |

|---|---|---|

| Oxidation | Ketones, carboxylic acids | Increased polarity, functional group |

| Reduction | Secondary amines, alcohols | Reduced amine reactivity |

| Substitution | Alkylated amines, arylated derivatives | Enhanced steric bulk |

| Condensation | Imines, enamines | Extended conjugation, stability |

Comparative Analysis with Similar Compounds

| Compound | Structure | Key Differences |

|---|---|---|

| 1-Adamantylamine | Adamantane + methylamine | Shorter alkyl chain, higher basicity |

| 2-(1-Adamantyl)ethanamine | Adamantane + ethylamine | Longer alkyl chain, altered reactivity |

| 3-(Adamantan-1-yl)propan-1-amine | Adamantane + propylamine | Similar to target compound but positional |

Metabolic Stability

Adamantyl groups improve metabolic stability by reducing enzymatic access to reactive sites. For example, replacing azepane rings with 1-adamantamine in σ-receptor ligands (e.g., SN56 ) showed slight metabolic stability improvements in rat liver microsomes .

Synthetic Methods

Scientific Research Applications

2-(Adamantan-1-yl)propan-1-amine has a wide range of applications in scientific research:

Biology: The compound’s structural properties make it useful in studying biological systems and interactions.

Mechanism of Action

The mechanism by which 2-(Adamantan-1-yl)propan-1-amine exerts its effects involves its interaction with molecular targets and pathways. The adamantane moiety enhances the compound’s ability to interact with hydrophobic regions of proteins and membranes, potentially modulating their function. Specific pathways and targets depend on the derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

1-(Adamantan-1-yl)propane-1,2-diamine: This compound features a similar adamantane structure but with two amino groups, making it useful in different catalytic and synthetic applications.

N,N-Di(prop-2-yn-1-yl)adamantan-1-amine: This derivative is used in 1,3-dipolar cycloaddition reactions and has applications in medicinal chemistry.

Uniqueness

2-(Adamantan-1-yl)propan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its single amine group allows for targeted modifications and applications, distinguishing it from other adamantane derivatives .

Biological Activity

2-(Adamantan-1-yl)propan-1-amine, also known as 1-(1-adamantyl)propan-2-amine, is a compound characterized by its adamantane structure, which imparts unique properties that are of significant interest in medicinal chemistry. The molecular formula of this compound is C13H23N. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

Antiviral Properties

Research indicates that this compound exhibits notable antiviral activity . It has been investigated for its potential to inhibit viral replication by interfering with viral proteins and enzymes. This mechanism may involve modulating cellular pathways related to cell growth and apoptosis, making it a candidate for antiviral drug development.

Anticancer Potential

The compound has also shown promise as an anticancer agent . Studies suggest that it may interact with specific receptors involved in cancer progression, particularly the sigma-2 receptor. Ligands targeting this receptor have demonstrated anticancer and tumor-imaging capabilities both in vitro and in vivo, suggesting a pathway for therapeutic intervention .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Viral Proteins : The compound may disrupt the function of viral proteins essential for replication.

- Modulation of Apoptosis : It can influence apoptotic pathways, promoting cell death in cancerous cells.

- Receptor Interaction : The compound interacts with sigma receptors, which are implicated in various cellular processes including cell proliferation and survival.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(3-Isoselenocyanatopropyl)adamantane | Adamantane derivative | Exhibits anti-cancer activity against triple-negative breast cancer cells. |

| 3-(Adamantan-1-yl)propan-2-amines | Adamantane derivative | Used in synthesizing isoselenoureas with anti-inflammatory properties. |

| N-(adamantan-1-yl)ureas | Urea derivative | Involves reactions with carbamothioates; potential for various biological activities. |

| 1-(adamantan-1-yloxy)-propanes | Ether derivative | Explored for different chemical reactivity profiles compared to amines. |

The unique structural arrangement of this compound enhances its biological activity and distinguishes it from these similar compounds.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy of this compound:

Study on Sigma Receptor Binding

A study conducted by Alamri et al. (2020) explored the binding affinity of adamantane-derived compounds to the sigma receptors, revealing that modifications to the adamantane scaffold could enhance receptor selectivity and potency. The research highlighted that compounds with adamantane scaffolds demonstrated low nanomolar affinity towards sigma receptors, indicating their potential as effective therapeutic agents .

Cytotoxicity Assessment

In vitro assessments have shown that compounds derived from adamantane can exhibit varying degrees of cytotoxicity against cancer cell lines expressing sigma receptors. The findings suggest that structural modifications can significantly impact the anticancer efficacy of these compounds .

Properties

Molecular Formula |

C13H23N |

|---|---|

Molecular Weight |

193.33 g/mol |

IUPAC Name |

2-(1-adamantyl)propan-1-amine |

InChI |

InChI=1S/C13H23N/c1-9(8-14)13-5-10-2-11(6-13)4-12(3-10)7-13/h9-12H,2-8,14H2,1H3 |

InChI Key |

IPCMLXKWMYFLFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C12CC3CC(C1)CC(C3)C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.